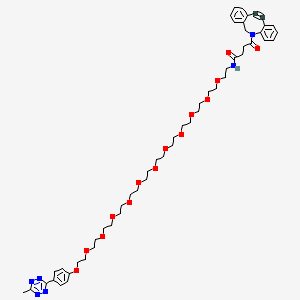
Methyltetrazine-PEG12-DBCO
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyltetrazine-PEG12-DBCO is a versatile bioconjugation reagent composed of a methyltetrazine moiety, a hydrophilic polyethylene glycol (PEG) linker, and a dibenzocyclooctyne (DBCO) functional group. This compound is widely used in bioorthogonal chemistry, particularly in copper-free click chemistry reactions, due to its ability to react with azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC) and with trans-cyclooctene (TCO) groups via inverse electron demand Diels-Alder (iEDDA) reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyltetrazine-PEG12-DBCO typically involves the following steps:
Synthesis of Methyltetrazine Moiety: The methyltetrazine moiety is synthesized through the reaction of a suitable precursor with hydrazine and subsequent cyclization.
PEGylation: The methyltetrazine moiety is then conjugated to a polyethylene glycol (PEG) chain to enhance solubility and biocompatibility.
Attachment of DBCO Group: Finally, the DBCO group is attached to the PEGylated methyltetrazine through a suitable coupling reaction, such as amide bond formation
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:
Batch Processing: Sequential addition of reagents and intermediates in controlled environments.
Purification: Techniques such as chromatography and crystallization to achieve high purity.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and mass spectrometry to verify the compound’s identity and purity.
化学反応の分析
Types of Reactions: Methyltetrazine-PEG12-DBCO undergoes several types of chemical reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Reacts with azide-containing molecules to form stable triazole linkages.
Inverse Electron Demand Diels-Alder (iEDDA) Reaction: Reacts with trans-cyclooctene (TCO) groups to form stable adducts
Common Reagents and Conditions:
SPAAC Reactions: Typically performed in aqueous or organic solvents at room temperature without the need for copper catalysts.
iEDDA Reactions: Conducted in aqueous or organic solvents at room temperature, often in the presence of TCO-functionalized molecules
Major Products:
科学的研究の応用
Methyltetrazine-PEG12-DBCO has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and polymers through bioorthogonal click chemistry reactions.
Biology: Facilitates the labeling and imaging of biomolecules, such as proteins and nucleic acids, in live cells and tissues.
Medicine: Employed in the development of targeted drug delivery systems, antibody-drug conjugates, and diagnostic imaging agents.
Industry: Utilized in the production of functionalized materials and nanomaterials for various applications
作用機序
Methyltetrazine-PEG12-DBCO exerts its effects through bioorthogonal click chemistry reactions:
Molecular Targets: Azide-containing molecules and trans-cyclooctene (TCO) groups.
Pathways Involved: The compound undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azides and inverse electron demand Diels-Alder (iEDDA) reactions with TCO groups, forming stable covalent bonds without interfering with native biological processes
類似化合物との比較
Methyltetrazine-PEG4-DBCO: Similar structure with a shorter PEG linker, used for similar bioorthogonal reactions.
Methyltetrazine-PEG8-DBCO: Intermediate PEG linker length, offering a balance between solubility and reactivity.
Methyltetrazine-PEG24-DBCO: Longer PEG linker, providing enhanced solubility and flexibility for specific applications
Uniqueness: Methyltetrazine-PEG12-DBCO stands out due to its optimal PEG linker length, which provides a balance between solubility, biocompatibility, and reactivity. This makes it highly versatile for a wide range of applications in chemistry, biology, medicine, and industry .
特性
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H70N6O14/c1-43-54-56-52(57-55-43)46-12-14-48(15-13-46)72-41-40-71-39-38-70-37-36-69-35-34-68-33-32-67-31-30-66-29-28-65-27-26-64-25-24-63-23-22-62-21-20-61-19-18-53-50(59)16-17-51(60)58-42-47-8-3-2-6-44(47)10-11-45-7-4-5-9-49(45)58/h2-9,12-15H,16-42H2,1H3,(H,53,59) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFZSKDTDFPQHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H70N6O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1003.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














